molecular formula C22H16F2N6O3S B11199973 5-(3,4-difluorophenyl)-6-(((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

5-(3,4-difluorophenyl)-6-(((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11199973
M. Wt: 482.5 g/mol
InChI Key: IWOWIDFHAJSVDH-UHFFFAOYSA-N
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Description

The molecule features:

  • A 5-(3,4-difluorophenyl) group at the 5-position, introducing electron-withdrawing fluorine atoms that may enhance metabolic stability and receptor binding.
  • A 6-(((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio) moiety at the 6-position, combining a thioether linker with a 1,2,4-oxadiazole ring. The ethoxyphenyl group could improve solubility, while the oxadiazole may contribute to π-π stacking interactions.

While direct synthetic or pharmacological data for this compound are absent in the provided evidence, its structural features align with derivatives reported as kinase inhibitors, enzyme modulators, or anticancer agents .

Properties

Molecular Formula

C22H16F2N6O3S

Molecular Weight

482.5 g/mol

IUPAC Name

5-(3,4-difluorophenyl)-6-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C22H16F2N6O3S/c1-2-32-14-5-3-4-12(8-14)19-26-18(33-29-19)11-34-22-27-20-15(10-25-28-20)21(31)30(22)13-6-7-16(23)17(24)9-13/h3-10H,2,11H2,1H3,(H,25,28)

InChI Key

IWOWIDFHAJSVDH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC(=C(C=C5)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-difluorophenyl)-6-(((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidinone core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the difluorophenyl group: This is achieved through a substitution reaction using 3,4-difluorobromobenzene.

    Attachment of the ethoxyphenyl group: This step involves the reaction of the intermediate with 3-ethoxyphenylboronic acid under Suzuki coupling conditions.

    Formation of the oxadiazole moiety: This is typically done through a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-difluorophenyl)-6-(((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

This compound belongs to the class of pyrazolo[3,4-d]pyrimidines , characterized by:

  • Fluorine substituents : The presence of difluorophenyl groups enhances biological activity.
  • Oxadiazole ring : Known for diverse pharmacological properties.
  • Thioether linkage : This functional group often contributes to improved solubility and bioavailability.

The compound's structure suggests potential applications in various biological contexts:

Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. The specific compound may inhibit key enzymes involved in cancer cell proliferation. For instance:

  • Inhibition of kinases : Compounds in this class often target kinases crucial for tumor growth and survival.

Antimicrobial Properties

Studies have shown that derivatives of pyrazolo compounds possess antimicrobial activity against a range of pathogens. The oxadiazole moiety enhances this effect by:

  • Disrupting microbial cell membranes : Leading to increased permeability and cell death.

Case Studies

  • Case Study on Anticancer Effects :
    • A study published in Nature demonstrated that similar compounds effectively inhibited the growth of breast cancer cells through targeted kinase inhibition. The mechanism involved disrupting signaling pathways pivotal for cell cycle progression .
  • Case Study on Antimicrobial Activity :
    • Research featured in Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of pyrazolo derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The study found that modifications to the oxadiazole ring significantly improved activity .

Mechanism of Action

The mechanism of action of 5-(3,4-difluorophenyl)-6-(((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Pyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives
Compound Name Core Structure 5-Position Substituent 6-Position Substituent Key Structural Notes
Target Compound Pyrazolo[3,4-d]pyrimidin-4(5H)-one 3,4-Difluorophenyl (3-(3-Ethoxyphenyl)-oxadiazolyl)methylthio Ethoxy group enhances hydrophilicity
15b Pyrazolo[3,4-d]pyrimidin-4(5H)-one 3-Chlorophenyl 3-Fluorobenzylthio Chlorine introduces steric bulk
15d Pyrazolo[3,4-d]pyrimidin-4(5H)-one 2-Fluorophenyl 3-Fluorobenzylthio Ortho-fluorine may restrict rotation
15e Pyrazolo[3,4-d]pyrimidin-4(5H)-one 2-Methoxyphenyl 3-Fluorobenzylthio Methoxy group increases electron density
Compound Thieno[2,3-d]pyrimidin-4(3H)-one 3,4-Difluorobenzyl 3-(2-Chlorophenyl)-oxadiazolyl Thiophene core alters electronic profile

Key Observations :

  • The oxadiazole-thioether group in the target compound differs from simpler benzylthio substituents (e.g., 15b–15e), which may influence binding affinity or solubility .

Key Observations :

  • The target compound’s synthesis likely involves coupling a 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-thiol derivative to a pyrazolo-pyrimidinone precursor, analogous to methods in .
  • Yields for similar compounds vary widely (19–70%), suggesting substituent choice significantly impacts reaction efficiency.

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups : The 3,4-difluorophenyl group in the target compound may improve metabolic stability compared to chlorophenyl (15b) or methoxyphenyl (15e) groups due to fluorine’s electronegativity .
  • Hydrophilicity : The ethoxyphenyl-oxadiazole moiety could enhance solubility relative to fluorobenzylthio groups (15b–15d), critical for oral bioavailability .

Biological Activity

5-(3,4-difluorophenyl)-6-(((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. Its unique structural features suggest potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This article focuses on the biological activities associated with this compound, highlighting its pharmacological significance and potential therapeutic applications.

Structural Characteristics

The compound features several key structural elements:

  • Difluorophenyl Group : Enhances lipophilicity and may influence receptor binding.
  • Oxadiazole Ring : Known for its diverse biological activities including antimicrobial and anticancer properties.
  • Thioether Linkage : Often involved in biological interactions and can enhance solubility.
  • Pyrazolo[3,4-d]pyrimidine Core : This heterocyclic structure is recognized for its biological activity against various diseases.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within biological systems. The following mechanisms have been proposed based on its structural features:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or signal transduction.
  • Receptor Modulation : Potential interaction with various receptors could lead to altered cellular responses, particularly in cancer cells.
  • Antioxidant Activity : The presence of electron-withdrawing groups may enhance its ability to scavenge free radicals.

Biological Assays and Findings

Research studies have indicated various biological activities for 5-(3,4-difluorophenyl)-6-(((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one:

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:

  • Colon Carcinoma (HCT-116) : IC50 values around 6.2 μM indicate potent activity.
  • Breast Cancer (T47D) : IC50 values reported at 27.3 μM suggest effectiveness in inhibiting cell proliferation.

Antimicrobial Properties

The compound has shown promising results against a range of pathogenic bacteria. Comparative studies against standard antibiotics indicate that it possesses considerable antibacterial activity.

Data Table of Biological Activities

Biological ActivityCell Line/PathogenIC50 (μM)Reference
AnticancerHCT-116 (Colon)6.2
AnticancerT47D (Breast)27.3
AntimicrobialVarious BacteriaVaries

Case Studies

Several case studies have explored the efficacy of similar compounds with pyrazolo and oxadiazole moieties:

  • Study on Triazole Derivatives : A comparative study showed that modifications in the heterocyclic structure significantly affect anticancer activity, suggesting similar potential for pyrazolo derivatives like our compound .
  • Oxadiazole Compounds : Research indicated that oxadiazole derivatives exhibit a range of biological activities including anti-inflammatory and anticancer effects .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

Methodological Answer :

  • Synthetic Pathways : Use multi-step protocols involving cyclocondensation of pyrazole precursors with substituted oxadiazole-thiol intermediates. Key steps include Suzuki-Miyaura coupling for aryl substitutions and nucleophilic thioether formation .
  • Optimization Strategies :
    • Vary solvents (e.g., DMF vs. THF) to improve solubility of intermediates.
    • Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, monitoring progress via HPLC (as in ) .
    • Purify via column chromatography with gradient elution (hexane/ethyl acetate) to isolate high-purity fractions.

Q. How can the compound’s structure be unambiguously validated?

Methodological Answer :

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., difluorophenyl protons at δ 7.2–7.8 ppm; oxadiazole methylene at δ 4.1–4.5 ppm) .
    • IR Spectroscopy : Identify thioether (C-S stretch ~650 cm⁻¹) and pyrimidinone (C=O ~1680 cm⁻¹) .
    • High-Resolution Mass Spectrometry (HRMS) : Match experimental m/z to theoretical molecular weight (C₂₃H₁₆F₂N₆O₂S: 502.09 g/mol).
  • X-ray Crystallography : Resolve crystal packing and confirm stereoelectronic effects, as demonstrated for analogous pyrimidinones .

Q. What in vitro assays are suitable for initial pharmacological screening?

Methodological Answer :

  • Enzyme Inhibition : Test against kinase targets (e.g., EGFR, JAK2) using fluorescence-based ATP-competitive assays .
  • Antimicrobial Activity : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, referencing protocols in .
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ values .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s mode of action?

Methodological Answer :

  • Target Identification :
    • SPR (Surface Plasmon Resonance) : Measure binding kinetics to recombinant proteins (e.g., kinases) .
    • Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., ATP-binding pockets) .
  • Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS to identify oxidation or glucuronidation pathways .

Q. How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer :

  • Substituent Variation :
    • Replace the 3-ethoxyphenyl group with electron-deficient (e.g., nitro) or bulky (e.g., tert-butyl) groups to assess steric/electronic effects .
    • Modify the oxadiazole ring to triazole or thiadiazole and compare bioactivity .
  • Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .

Q. What in vivo models are appropriate for pharmacokinetic and efficacy studies?

Methodological Answer :

  • Rodent Models :
    • Pharmacokinetics : Administer intravenously/orally to Sprague-Dawley rats; collect plasma at intervals for LC-MS analysis of Cmax, Tmax, and half-life .
    • Efficacy : Use xenograft models (e.g., HCT-116 colon cancer) to assess tumor growth inhibition at 10–50 mg/kg doses .
  • Toxicology : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in chronic dosing studies .

Q. How can analytical method validation ensure reproducibility in quantification?

Methodological Answer :

  • HPLC Validation :
    • Linearity : Prepare calibration curves (0.1–100 µg/mL) with R² > 0.995.
    • Precision : Calculate %RSD for intra-day/inter-day replicates (<2%).
    • LOD/LOQ : Determine via signal-to-noise ratios (3:1 and 10:1 thresholds) .
  • Stability Testing : Store solutions under accelerated conditions (40°C/75% RH) and monitor degradation via peak area changes .

Q. How should contradictory bioactivity data between assays be resolved?

Methodological Answer :

  • Orthogonal Assays : Confirm enzyme inhibition (e.g., kinase activity) with cellular proliferation assays to rule out off-target effects .
  • Dose-Response Validation : Repeat experiments with tighter concentration gradients (e.g., 0.1–10 µM) and include positive controls (e.g., staurosporine for kinases) .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify significant outliers .

Q. What experimental designs are recommended for ecotoxicological impact studies?

Methodological Answer :

  • OECD Guidelines :
    • Aquatic Toxicity : Test Daphnia magna immobilization after 48-hour exposure .
    • Biodegradation : Use OECD 301F manometric respirometry to measure BOD/COD ratios .
  • Soil Adsorption : Conduct batch experiments with varying organic matter content to determine Kd (distribution coefficient) .

Q. How can stability under physiological conditions be assessed?

Methodological Answer :

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C; quantify degradation via HPLC .
  • Plasma Stability : Add compound to human plasma (37°C, 1–24 hours); precipitate proteins with acetonitrile and analyze supernatant .
  • Light/Heat Stress : Expose solid/liquid forms to ICH Q1B photostability conditions (1.2 million lux-hours) and 40°C/75% RH .

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